For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to the Chemical Properties of 4-Bromocrotonic Acid
Abstract
4-Bromocrotonic acid, with the chemical formula C4H5BrO2, is a halogenated unsaturated carboxylic acid that serves as a versatile intermediate in organic synthesis and as a potent inhibitor of fatty acid metabolism.[1][2][3] Its bifunctional nature, possessing both a reactive bromine atom and a carboxyl group, allows for a wide range of chemical transformations, making it a valuable building block in the synthesis of pharmaceuticals and other fine chemicals.[2] This document provides a comprehensive overview of the chemical and physical properties of 4-bromocrotonic acid, detailed experimental protocols, its reactivity, and its mechanism of action as a metabolic inhibitor.
Chemical and Physical Properties
4-Bromocrotonic acid is a white to light yellow crystalline solid.[1] It is soluble in water and methanol.[1] Key quantitative properties are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | (2E)-4-bromobut-2-enoic acid | [4] |
| Synonyms | 4-Bromobut-2-enoic acid, (E)-4-Bromocrotonic Acid | [1][5] |
| CAS Number | 13991-36-1 | [1][6][7] |
| Molecular Formula | C4H5BrO2 | [1][7][8] |
| Molecular Weight | 164.99 g/mol | [1][4][7][8] |
| Appearance | White to Light yellow powder to crystal | [1][5] |
| Melting Point | 73.0 to 77.0 °C | |
| pKa | 4.13 ± 0.10 (Predicted) | [1] |
| Solubility | Soluble in water and methanol | [1] |
| Storage Temperature | 2°C - 8°C (Refrigerated) | [1][7] |
Spectroscopic Data
¹H NMR Spectroscopy
¹³C NMR Spectroscopy
The carbonyl carbon of the carboxylic acid group is expected to be significantly deshielded, appearing in the 160-180 ppm range in the ¹³C NMR spectrum.[9] This is a characteristic chemical shift for carboxylic acids, though slightly less deshielded than the carbonyl carbons of aldehydes or ketones.[9]
Infrared (IR) Spectroscopy
The IR spectrum of 4-bromocrotonic acid is expected to show two main characteristic absorptions for the carboxyl group.[9] A very broad and strong O-H stretching absorption is anticipated from 2500 to 3300 cm⁻¹, which is characteristic of the hydrogen-bonded dimers that carboxylic acids typically form.[9] The C=O carbonyl stretching frequency for such a dimer is expected near 1710 cm⁻¹.[9]
Reactivity and Applications
4-Bromocrotonic acid is a valuable intermediate in organic synthesis due to its distinct functional groups.[2]
-
Esterification: The carboxylic acid group can readily react with alcohols to form esters.[2]
-
Nucleophilic Substitution: The bromine atom at the gamma position is susceptible to nucleophilic attack, allowing for the introduction of various functional groups.
-
Conjugate Addition: The presence of the double bond allows for conjugate addition reactions with nucleophiles.[2]
-
Decarboxylation: Under certain conditions, it can undergo decarboxylation.[2]
These reactive sites make it a key synthon in the development of pharmaceuticals and other complex organic molecules.[2] It is used as an intermediate in the preparation of tetrahydropyridothienopyrimidine derivatives with antiproliferative activities.[6]
Caption: General reactivity pathways of 4-bromocrotonic acid.
Experimental Protocols
Synthesis of (E)-4-Bromocrotonic Acid
A common method for the synthesis of (E)-4-bromocrotonic acid involves the allylic bromination of crotonic acid.[6]
Materials:
-
(E)-but-2-enoic acid (crotonic acid)
-
N-bromosuccinimide (NBS)
-
Carbon tetrachloride (CCl4)
Procedure:
-
A mixture of (E)-but-2-enoic acid (10.00 g, 116.16 mmol), N-bromosuccinimide (NBS, 21.08 g, 118.48 mmol), and 2,2'-azobis(2-methylpropionitrile) (AIBN, 381.49 mg, 2.32 mmol) are dissolved in carbon tetrachloride (CCl4, 120 mL).[6]
-
The reaction mixture is stirred at 90 °C for 4 hours.[6]
-
After the reaction is complete, the mixture is filtered to remove succinimide.
-
The filtrate is concentrated under reduced pressure.
-
The resulting residue is recrystallized from hexane to yield the pure (E)-4-bromobut-2-enoic acid product.[6]
Caption: Workflow for the synthesis of 4-bromocrotonic acid.
Biological Activity and Mechanism of Action
4-Bromocrotonic acid is an effective inhibitor of fatty acid oxidation and ketone body degradation.[3][10] It acts as a fatty acid blocking agent and can be used to adjust the levels of long-chain acyl CoA and carnitine in the myocardium.[6][11]
Mechanism of Inhibition: The inhibitory action of 4-bromocrotonic acid stems from its enzymatic conversion within the mitochondria to 3-keto-4-bromobutyryl-CoA.[3][10] This metabolite is a potent inhibitor of two key thiolase enzymes:
-
3-ketoacyl-CoA thiolase: This enzyme is crucial for the final step of the β-oxidation spiral of fatty acids.[3][10]
-
Acetoacetyl-CoA thiolase: This enzyme is involved in the degradation of ketone bodies.[3][10]
By inactivating these thiolases, 4-bromocrotonic acid effectively halts both fatty acid oxidation and the utilization of ketone bodies for energy.[3][10] Studies in rat heart mitochondria have shown that respiration supported by palmitoylcarnitine (B157527) (a fatty acid derivative) and acetoacetate (B1235776) (a ketone body) is significantly inhibited by 4-bromocrotonic acid, while pyruvate-supported respiration remains unaffected.[3][10]
Caption: Inhibition of metabolic pathways by 4-bromocrotonic acid.
Safety and Handling
4-Bromocrotonic acid is classified as a corrosive substance that can cause severe skin burns and eye damage. It may also be corrosive to metals.
Precautionary Measures:
-
Handling: Handle in a well-ventilated area or under a fume hood.[12] Avoid breathing dust or mists. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles or a face shield, and protective clothing.[12]
-
Storage: Store in a cool, dry, well-ventilated place in a tightly closed container.[12] It should be stored under an inert atmosphere and refrigerated (2-8°C).[1][7] Store locked up and in a corrosive-resistant container.
-
First Aid:
-
Skin Contact: Immediately remove all contaminated clothing and rinse the skin with plenty of water.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Seek immediate medical attention.
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.
-
Always consult the Safety Data Sheet (SDS) for complete and detailed safety information before handling this chemical.[12][13]
References
- 1. Page loading... [wap.guidechem.com]
- 2. nbinno.com [nbinno.com]
- 3. 4-Bromocrotonic acid, an effective inhibitor of fatty acid oxidation and ketone body degradation in rat heart mitochondria. On the rate-determining step of beta-oxidation and ketone body degradation in heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4-Bromocrotonic Acid 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 5. (E)-4-Bromocrotonic Acid | CymitQuimica [cymitquimica.com]
- 6. 4-BROMOCROTONIC ACID | 13991-36-1 [chemicalbook.com]
- 7. biosynth.com [biosynth.com]
- 8. scbt.com [scbt.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. Effects of the fatty acid blocking agents, oxfenicine and 4-bromocrotonic acid, on performance in aerobic and ischemic myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. fishersci.com [fishersci.com]
- 13. fishersci.com [fishersci.com]
